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Compound of Interest

Compound Name: Barium arsenide

Cat. No.: B1516537 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of

Theoretical Predictions for the Electronic Properties of Barium Arsenide Compounds.

This guide provides a comparative analysis of the theoretically calculated electronic bandgaps

of various semiconducting barium arsenide compounds. The recent interest in these materials

stems from their potential applications in electronics and optoelectronics. This document

summarizes the available computational data, details the methodologies used for these

predictions, and presents the information in a clear and accessible format to aid in further

research and material design.

Comparison of Calculated Bandgaps and Crystal
Structures
The electronic bandgap is a crucial property of a semiconductor, determining its electrical

conductivity and optical properties. First-principles calculations, primarily based on Density

Functional Theory (DFT), are powerful tools for predicting these properties. The table below

summarizes the calculated bandgaps and crystal structures for several barium arsenide
compounds as reported in the scientific literature. It is important to note that experimental data

for many of these compounds are scarce, making theoretical predictions particularly valuable.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1516537?utm_src=pdf-interest
https://www.benchchem.com/product/b1516537?utm_src=pdf-body
https://www.benchchem.com/product/b1516537?utm_src=pdf-body
https://www.benchchem.com/product/b1516537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Formula
Crystal
System

Space
Group

Calculate
d
Bandgap
(eV)

Bandgap
Type

Computat
ional
Method

Barium

Diarsenide
BaAs₂ Monoclinic Pc

0.47,

0.34[1]
Direct DFT

Barium

Triarsenide

(Monolayer

)

BaAs₃
Orthorhom

bic
Cmce 0.87, 1.5[1] Indirect

DFT

(HSE06),

GW

Barium

Triarsenide

(Bilayer)

BaAs₃
Orthorhom

bic
Cmce 0.40[1] Indirect

DFT

(HSE06)

Tribarium

Diarsenide

(Monolayer

)

Ba₃As₂ Trigonal P-3m1 0.68 Indirect DFT

Barium

Arsenide
Ba₃As₄

Orthorhom

bic
Cmce 0.47 -

TB-LMTO-

ASA

Barium

Arsenide
Ba₅As₄ Monoclinic P2₁/c 0.34 -

TB-LMTO-

ASA

Barium

Arsenide
Ba₁₆As₁₁ Tetragonal P-42₁m 0.33 -

TB-LMTO-

ASA

Note: Calculated bandgap values for bulk BaAs and Ba₂As₃ were not readily available in the

surveyed literature. The experimental bandgap for BaAs₂ has been reported to be a direct gap

of 0.77 eV.

Methodologies for Bandgap Calculation
The determination of semiconductor bandgaps relies on both experimental techniques and

theoretical calculations.
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Computational Protocols: First-Principles Calculations
The majority of the theoretical data presented in this guide are derived from first-principles

calculations based on Density Functional Theory (DFT). This quantum mechanical modeling

method is instrumental in understanding the electronic structure of materials.

Key aspects of the computational methodologies employed include:

Density Functional Theory (DFT): This is the foundational theory used to calculate the

electronic structure. Different approximations for the exchange-correlation functional, which

accounts for the complex interactions between electrons, are used.

Generalized Gradient Approximation (GGA): Functionals like the Perdew-Burke-Ernzerhof

(PBE) are commonly used for initial structural optimizations and electronic structure

calculations.

Hybrid Functionals: Functionals such as the Heyd-Scuseria-Ernzerhof (HSE06)

incorporate a portion of exact Hartree-Fock exchange, often leading to more accurate

bandgap predictions compared to standard GGA functionals.

GW Approximation: For a more accurate determination of the quasiparticle bandgap, which

is closer to the experimentally measured value, the GW approximation is often employed.

This method goes beyond the mean-field approximation of DFT to include many-body

effects.

Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) Method: This is another first-principles

method used to calculate the electronic structure of solids. The Atomic Sphere Approximation

(ASA) is often used in conjunction with this method.

The general workflow for these calculations is illustrated in the diagram below.
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Computational workflow for determining bandgaps.

Experimental Protocols: Synthesis and Characterization
While theoretical calculations provide invaluable predictions, experimental validation is crucial.

The experimental determination of bandgaps for barium arsenides is less common in the

literature compared to computational studies. The primary method for experimental bandgap

measurement is optical spectroscopy.

A typical experimental workflow involves:

Synthesis: The barium arsenide material is first synthesized. This can be achieved through

solid-state reactions at high temperatures.
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Characterization: The crystal structure of the synthesized material is confirmed using

techniques like X-ray Diffraction (XRD).

Optical Measurements: The optical properties of the material are measured using techniques

such as UV-Vis-NIR diffuse reflectance spectroscopy.

Bandgap Determination: The bandgap is then extracted from the optical absorption data.

The logical relationship between different barium arsenide compounds based on their arsenic

content is depicted in the diagram below.
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Barium arsenide compounds and their bandgaps.

Conclusion
This guide provides a snapshot of the current theoretical understanding of the electronic

bandgaps in various semiconducting barium arsenides. The presented data, derived from

robust computational methods, highlight a range of predicted bandgaps and crystal structures

within this family of materials. While there is a clear need for more experimental work to
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validate these theoretical predictions, the existing computational studies offer a strong

foundation for future research and development of novel semiconductor materials. The

discrepancies between different computational methods and the limited experimental data

underscore the complexity of accurately predicting material properties and emphasize the

importance of a combined theoretical and experimental approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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